(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
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Overview
Description
(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactionsThe final step involves coupling the pyrrolidine and pyridine rings with the phenyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The ethylthio group may enhance the compound’s binding affinity to its targets, while the phenyl group can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(2-(6-(Ethylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone: Similar structure but with a piperidine ring instead of pyrrolidine.
(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone): Similar structure but with a methylthio group instead of ethylthio.
Uniqueness
(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to the combination of its pyrrolidine and pyridine rings, along with the ethylthio group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H20N2OS |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
[2-(6-ethylsulfanylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H20N2OS/c1-2-22-17-11-10-15(13-19-17)16-9-6-12-20(16)18(21)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,16H,2,6,9,12H2,1H3 |
InChI Key |
IRDSLQQRCGAYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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